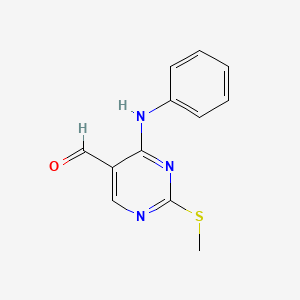

2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde

描述

Structural Characterization of 2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is based on a pyrimidine ring system, which constitutes a six-membered heterocyclic structure containing two nitrogen atoms positioned at the 1 and 3 positions. The official International Union of Pure and Applied Chemistry nomenclature for this compound is 4-anilino-2-methylsulfanylpyrimidine-5-carbaldehyde, which systematically describes the positioning and nature of each substituent group. The molecular formula C₁₂H₁₁N₃OS indicates the presence of twelve carbon atoms, eleven hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 245.30 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern: O=CC1=CN=C(SC)N=C1NC2=CC=CC=C2. This notation demonstrates the aldehyde functionality (O=C) attached to carbon-5 of the pyrimidine ring, the methylsulfanyl group (SC) at position-2, and the phenylamino substituent (NC2=CC=CC=C2) at position-4. The International Chemical Identifier for this compound is InChI=1S/C12H11N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14,15), providing a standardized representation of its molecular structure.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 211245-56-6 |

| International Union of Pure and Applied Chemistry Name | 4-anilino-2-methylsulfanylpyrimidine-5-carbaldehyde |

| Molecular Formula | C₁₂H₁₁N₃OS |

| Molecular Weight | 245.30 g/mol |

| Simplified Molecular Input Line Entry System | O=CC1=CN=C(SC)N=C1NC2=CC=CC=C2 |

Crystallographic Analysis and Conformational Studies

The crystallographic properties of this compound have been characterized through various analytical techniques, revealing important insights into its three-dimensional molecular arrangement. The compound exhibits specific conformational preferences influenced by the electronic effects of the substituent groups and potential intramolecular interactions. The methylsulfanyl group at position-2 contributes unique steric and electronic characteristics that influence the overall molecular geometry and potential biological activity.

The pyrimidine ring system provides a planar aromatic framework that serves as the structural foundation for the molecule. The phenylamino substituent introduces additional aromatic character and extends the conjugated system, potentially affecting the electronic distribution throughout the molecule. The aldehyde functional group at position-5 represents a significant reactive site that can participate in various chemical transformations, particularly condensation reactions that are characteristic of aldehydes.

Physical property measurements indicate that the compound has a calculated boiling point of 437.0±30.0 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 218.1±24.6 degrees Celsius. The density has been determined to be 1.3±0.1 grams per cubic centimeter, while the vapor pressure at 25 degrees Celsius is extremely low at 0.0±1.0 millimeters of mercury. These physical properties suggest that the compound exists as a solid under standard temperature and pressure conditions with relatively low volatility.

| Physical Property | Value |

|---|---|

| Boiling Point | 437.0±30.0°C at 760 mmHg |

| Flash Point | 218.1±24.6°C |

| Density | 1.3±0.1 g/cm³ |

| Vapor Pressure | 0.0±1.0 mmHg at 25°C |

| Polarizability | 27.1±0.5 × 10⁻²⁴ cm³ |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through the analysis of proton and carbon-13 environments within the molecule. The aldehyde proton typically appears as a characteristic downfield signal due to the deshielding effect of the carbonyl group, while the aromatic protons of both the pyrimidine ring and the phenyl substituent contribute to the aromatic region of the spectrum. The methylsulfanyl group generates a distinctive singlet signal corresponding to the three equivalent methyl protons attached to the sulfur atom.

The complexity of the Nuclear Magnetic Resonance spectrum reflects the multiple aromatic environments present in the molecule, with the pyrimidine protons exhibiting different chemical shifts compared to the phenyl ring protons due to the influence of the nitrogen atoms in the heterocyclic system. Integration patterns and coupling constants provide additional structural confirmation and help distinguish between different proton environments within the molecule.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments, with the aldehyde carbon appearing significantly downfield due to the carbonyl functionality. The aromatic carbons of both the pyrimidine and phenyl rings contribute to the aromatic region, while the methyl carbon of the methylsulfanyl group appears in the aliphatic region. The quaternary carbons of the pyrimidine ring that bear substituents can be identified through their characteristic chemical shifts and lack of proton coupling.

Infrared Absorption Profile Analysis

Infrared spectroscopy provides definitive identification of the functional groups present in this compound through characteristic absorption bands. The aldehyde carbonyl group produces a strong absorption band in the region around 1651 wavenumbers, which is characteristic of the carbon-oxygen double bond stretch. This absorption is typically sharp and intense, making it a reliable diagnostic feature for confirming the presence of the aldehyde functionality.

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region and provide information about the aromatic character of both the pyrimidine ring and the phenyl substituent. The nitrogen-hydrogen stretching vibrations associated with the phenylamino group contribute to the spectrum in the higher frequency region, typically around 3324 wavenumbers. The carbon-sulfur bond of the methylsulfanyl group produces characteristic absorptions that can be distinguished from other functional groups present in the molecule.

The infrared spectrum also reveals information about potential intermolecular interactions, such as hydrogen bonding, which may influence the solid-state properties of the compound. The combination of these characteristic absorption bands creates a unique spectroscopic fingerprint that enables definitive identification and structural confirmation of this compound.

| Functional Group | Characteristic Infrared Frequency (cm⁻¹) |

|---|---|

| Aldehyde Carbonyl (C=O) | ~1651 |

| Nitrogen-Hydrogen (N-H) | ~3324 |

| Aromatic Carbon-Carbon | Fingerprint region |

| Carbon-Sulfur | Characteristic region |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the molecular weight of the intact molecule. The fragmentation behavior of this compound follows predictable patterns based on the stability of the resulting fragments and the nature of the functional groups present.

The aldehyde functional group represents a potential site for fragmentation, with the loss of the formyl group (mass 29) being a common fragmentation pathway for aldehydes. The methylsulfanyl group may undergo fragmentation with the loss of the methyl group (mass 15) or the entire methylthio unit, generating characteristic fragment ions that aid in structural identification. The phenylamino substituent can fragment through various pathways, including the loss of the entire aniline unit or smaller fragments derived from the phenyl ring.

The pyrimidine ring system contributes to the stability of certain fragment ions, particularly those that retain the aromatic character of the heterocyclic core. The nitrogen atoms in the pyrimidine ring can stabilize positive charges through resonance effects, influencing the relative abundance of different fragment ions in the mass spectrum. The fragmentation patterns provide valuable structural information that complements other spectroscopic techniques in the complete characterization of this compound.

属性

IUPAC Name |

4-anilino-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFJGNWTXFPBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442153 | |

| Record name | 4-Anilino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211245-56-6 | |

| Record name | 4-Anilino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Industrial Production Considerations

Industrial-scale synthesis adapts the above laboratory methods with emphasis on:

- Process Optimization: Use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve throughput.

- Purity Control: Advanced purification techniques, including crystallization and high-performance liquid chromatography (HPLC), ensure product purity exceeding 95%.

- Reagent Quality: High-purity starting materials and solvents are essential to minimize impurities.

- Safety and Environmental Concerns: Handling of toxic solvents like chloroform is minimized or replaced with greener alternatives where feasible, though this may affect yields.

Comparative Analysis of Related Compounds

While the focus is on 2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde, related compounds such as Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate share similar synthetic strategies involving nucleophilic substitution and esterification reactions. These analogs provide insight into reaction conditions and substituent effects that can inform optimization for the target aldehyde compound.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methylation of thiol group | Alkylation | Methyl iodide, base (e.g., K₂CO₃) | 85–90 | Selective for thiol over amino groups |

| Amination at 4-position | Nucleophilic substitution | Aniline, DMF, K₂CO₃, 80°C | High | Requires purification by chromatography |

| Oxidation to aldehyde | Oxidation | Activated MnO₂, anhydrous chloroform, 55°C | Up to 96 | Optimized for time and temperature |

Research Findings and Optimization Notes

- Reaction Efficiency: Elevated temperatures during oxidation significantly reduce reaction time and increase yield without compromising purity.

- Selectivity: Use of methyl iodide for thiol methylation achieves regioselectivity, avoiding side reactions on amino groups.

- Purification: Chromatographic techniques are essential to separate desired products from side products and unreacted starting materials.

- Scalability: Industrial processes adapt batch reactions to continuous flow systems, enhancing reproducibility and throughput while maintaining product quality.

化学反应分析

Types of Reactions

2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(Methylthio)-4-(phenylamino)pyrimidine-5-carboxylic acid.

Reduction: 2-(Methylthio)-4-(phenylamino)pyrimidine-5-methanol.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

科学研究应用

Antimicrobial Properties

Research has indicated that derivatives of 2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde exhibit promising antimicrobial activities. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 - 25 | 10 - 20 |

| This compound | S. aureus | 12 - 20 | 8 - 16 |

| This compound | K. pneumoniae | 14 - 22 | 12 - 18 |

Kinase Inhibition

The compound has been explored for its potential as a kinase inhibitor, particularly in the context of cancer therapy. Its structural analogs have shown selective inhibition of various kinases, which play crucial roles in cell signaling pathways associated with cancer progression.

In a study focusing on the development of selective inhibitors targeting MST3/4 kinases, derivatives of this compound were synthesized and evaluated for their potency and selectivity. The results indicated that certain modifications to the pyrimidine structure enhanced selectivity towards MST3/4 while minimizing off-target effects.

Table 2: Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) | Selectivity Score |

|---|---|---|---|

| Derivative A | MST3 | 50 ± 5 | S(10) = 0.02 |

| Derivative B | MST4 | 40 ± 3 | S(10) = 0.03 |

| Derivative C | ALK2 | >1000 | N/A |

Case Study 1: Antimicrobial Efficacy

A controlled study assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. The study highlighted that modifications to the phenyl group significantly influenced antibacterial activity, with certain derivatives showing enhanced efficacy against resistant strains.

Case Study 2: Cancer Therapeutics

In another study, researchers investigated the application of this compound as a potential therapeutic agent for cancer treatment. The findings suggested that specific analogs could effectively inhibit cell proliferation in vitro and induce apoptosis in cancer cell lines, demonstrating promise for further development as an anticancer drug.

作用机制

The mechanism of action of 2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interaction with the target.

相似化合物的比较

Similar Compounds

2-(Methylthio)pyrimidine-5-carbaldehyde: Lacks the phenylamino group, making it less complex.

4-(Phenylamino)pyrimidine-5-carbaldehyde: Lacks the methylthio group, altering its chemical properties and reactivity.

Uniqueness

2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde is unique due to the presence of both the methylthio and phenylamino groups, which confer distinct chemical and biological properties

生物活性

2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine-based compounds, which have been studied for their therapeutic potential against various diseases, including cancer and infectious diseases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methylthio group and a phenylamino group, which are critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Anticancer Activity : Several studies have reported that pyrimidine derivatives can inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds similar to this compound have shown promising results in inhibiting CDK4 and CDK6, leading to reduced tumor growth in vitro and in vivo models .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Pyrimidine derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi, through mechanisms such as disrupting nucleic acid synthesis .

- Inhibition of Dihydrofolate Reductase : Molecular docking studies suggest that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in Plasmodium falciparum, the malaria-causing parasite. This inhibition could provide a pathway for developing antimalarial therapies .

Case Studies

- Cancer Cell Lines : In vitro studies using breast cancer cell lines (e.g., ZR75) showed that derivatives of this compound inhibited cell proliferation with IC50 values in the low micromolar range. The mechanism was linked to CDK inhibition, which is essential for cell cycle progression .

- Antimalarial Activity : A series of pyrimidine derivatives were synthesized and tested against P. falciparum. Compounds similar to this compound exhibited IC50 values ranging from 0.4 to 28 μM, indicating moderate efficacy against the parasite .

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound. The following table summarizes key findings from recent research:

| Compound | Target | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| This compound | CDK4/6 | 1.3 - 243 | Inhibition of cell cycle progression |

| Similar pyrimidine analogs | DHFR | 0.4 - 28 | Inhibition of folate metabolism |

| Fused pyrimidines | Various cancer lines | Low micromolar | Induction of apoptosis |

常见问题

Q. Table 1: Representative Reaction Conditions

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pyrimidine-methanol derivative | MnO₂ | Chloroform | 20–55 | 4–16 | 73–96 |

Basic Question: How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer:

Validation involves:

- Spectroscopic Analysis:

- ¹H NMR: Characteristic peaks include the aldehyde proton (δ ~9.70 ppm, singlet) and aromatic protons (δ ~8.30–8.59 ppm) .

- LC-MS: Confirms molecular ion peaks ([M+H]⁺) and absence of byproducts.

- Chromatography: TLC or HPLC with UV detection ensures purity (>95%) .

Advanced Question: What strategies optimize regioselectivity during functionalization of the pyrimidine ring?

Methodological Answer:

Regioselectivity is influenced by:

- Substituent Effects: Electron-donating groups (e.g., methylthio) direct electrophilic substitution to the 5-position, while steric hindrance from phenylamino groups limits reactivity at adjacent positions .

- Reaction Conditions: Use of mild oxidizing agents (e.g., MnO₂) preserves sensitive substituents. For amination, refluxing with amines (e.g., 2-phenylethylamine) in DMSO:water (5:5) selectively modifies the 4-position .

Key Insight: Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution and frontier molecular orbitals .

Advanced Question: How do structural modifications (e.g., substituents on the phenylamino group) affect bioactivity?

Methodological Answer:

- Antimicrobial Activity: Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance activity against Gram-positive bacteria by increasing membrane penetration .

- Anticancer Potential: Methylthio groups improve thiol-mediated cellular uptake, while bulky substituents on the phenylamino moiety may reduce efficacy due to steric clashes with target proteins (e.g., kinases) .

Q. Table 2: Structure-Activity Relationships

| Substituent (R) | Bioactivity Trend | Proposed Mechanism |

|---|---|---|

| -NO₂ | ↑ Antibacterial | Enhanced membrane permeability |

| -OCH₃ | ↓ Cytotoxicity | Reduced metabolic stability |

Basic Question: What safety protocols are critical during handling and disposal?

Methodological Answer:

- Handling: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Reactions involving aldehydes should be conducted in fume hoods due to volatile byproducts .

- Waste Disposal: Neutralize acidic/basic residues before segregating organic waste. Collaborate with certified waste management services for incineration .

Advanced Question: How can conflicting data on reaction yields be resolved?

Methodological Answer:

Yield discrepancies often arise from:

- Reagent Purity: Commercial MnO₂ may vary in activity; pre-activation at 200°C for 2 hours improves consistency .

- Solvent Anhydrousness: Trace water in chloroform reduces oxidation efficiency. Use molecular sieves or distillation for solvent drying .

Recommendation: Replicate reactions with controlled variables (e.g., solvent purity, reagent batches) and report averages from ≥3 trials.

Advanced Question: What analytical methods differentiate polymorphs or tautomeric forms?

Methodological Answer:

- X-ray Crystallography: Resolves crystal packing differences (e.g., hydrogen bonding patterns) .

- Solid-State NMR: Detects tautomeric equilibria, such as aldehyde ↔ enol forms, by analyzing ¹³C chemical shifts .

Basic Question: What are common impurities in the synthesis, and how are they removed?

Methodological Answer:

- Byproducts: Unreacted methanol derivatives or over-oxidized carboxylic acids.

- Mitigation: Column chromatography (silica gel, hexane:ethyl acetate gradient) effectively separates aldehydes from polar impurities .

Advanced Question: Can computational methods predict reactivity or docking interactions for this compound?

Methodological Answer:

- Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like EGFR kinase, guided by the aldehyde's electrophilicity .

- Reactivity Prediction: DFT calculations (Gaussian 09) model charge distribution to identify nucleophilic/electrophilic sites .

Advanced Question: How does solvent choice impact catalytic efficiency in downstream reactions?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO): Stabilize transition states in nucleophilic additions (e.g., Grignard reactions) but may deactivate Lewis acid catalysts.

- Chloroform: Ideal for MnO₂-mediated oxidations due to low polarity and inertness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。